
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where the aromatic ring is treated with a sulfonyl fluoride reagent under acidic conditions . The reaction conditions often require a strong acid catalyst, such as sulfuric acid, to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of 3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the sulfonyl fluoride group.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound can be used to modify surfaces and create functionalized materials with specific properties, such as increased hydrophobicity or improved adhesion.
Biological Research: It is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Mecanismo De Acción
The mechanism of action of 3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. The sulfonyl fluoride group is highly electrophilic, making it reactive towards nucleophiles such as amines, thiols, and hydroxyl groups . This reactivity allows the compound to form covalent bonds with target molecules, thereby modifying their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzenesulfonyl Chloride: Similar in structure but with a chlorine atom instead of a fluoride atom.
3-Fluorobenzenesulfonyl Chloride: Another fluorinated arylsulfonyl chloride with similar reactivity.
Uniqueness
3,4-Diethyl-2-fluorobenzene-1-sulfonyl fluoride is unique due to the presence of both ethyl groups and the fluorine atom on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry .
Propiedades
Número CAS |
88423-75-0 |
|---|---|
Fórmula molecular |
C10H12F2O2S |
Peso molecular |
234.26 g/mol |
Nombre IUPAC |
3,4-diethyl-2-fluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H12F2O2S/c1-3-7-5-6-9(15(12,13)14)10(11)8(7)4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
WWPXWQRCZXPBMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)S(=O)(=O)F)F)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis[(4-chlorophenyl)methoxy]benzaldehyde](/img/structure/B14403504.png)
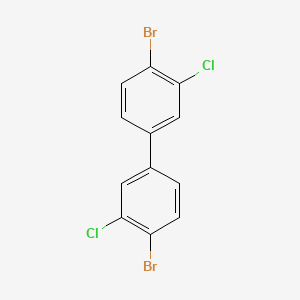
![3-Methyl-2-[methyl(phenyl)amino]butanenitrile](/img/structure/B14403514.png)


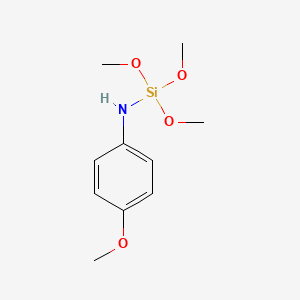
![2-{2-[Methyl(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]ethoxy}ethan-1-ol](/img/structure/B14403535.png)
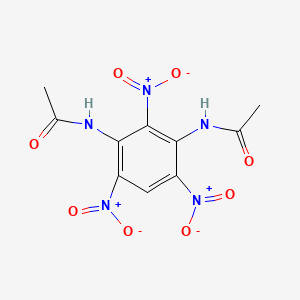
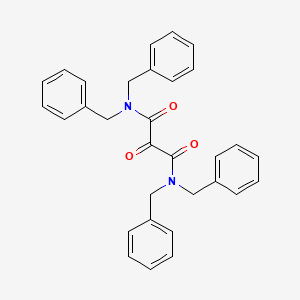
![N-[5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-yl]-N'-methylurea](/img/structure/B14403562.png)
![1-[4-(3-Hydroxypropane-1-sulfonyl)phenyl]propan-2-one](/img/structure/B14403565.png)
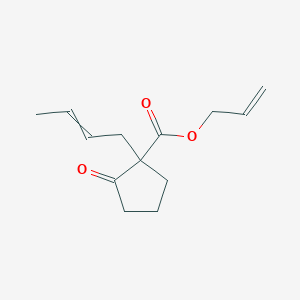
![1-[1-(4-Methoxyphenyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14403578.png)
![N''-[3-(3-Aminophenyl)-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B14403586.png)
